

Solubility & Process Engineering: 2-Fluoro-5-hydroxymethyl-4-methylpyridine

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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxymethyl-4-methylpyridine

CAS No.: 1394899-05-8

Cat. No.: B1457833

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Executive Summary & Compound Identity

2-Fluoro-5-hydroxymethyl-4-methylpyridine (CAS: 1394899-05-8) is a specialized fluorinated heterocyclic building block.^[1] In modern medicinal chemistry, it serves as a critical intermediate for synthesizing "scaffold-hopping" analogs of proton pump inhibitors (P-CABs) and kinase inhibitors where the bioisosteric replacement of hydrogen with fluorine modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.

This guide provides a rigorous analysis of its solubility profile, derived from physicochemical principles and analogous process chemistry data. It includes self-validating protocols for solubility determination and purification, designed for researchers scaling from milligram discovery to gram-scale process development.^[1]

Physicochemical Profile

Property	Data	Note
CAS Number	1394899-05-8	Primary Identifier
Molecular Formula	C ₇ H ₈ FNO	
Molecular Weight	141.14 g/mol	
Predicted LogP	-1.1 - 1.4	Moderately Lipophilic
pKa (Pyridine N)	-3.5 - 4.5	Reduced basicity due to 2-F electron withdrawal
Appearance	Off-white to pale yellow solid	Typical of oxidized pyridine derivatives

Solubility Profile & Solvent Selection

The Mechanistic Basis of Solubility

The solubility of **2-Fluoro-5-hydroxymethyl-4-methylpyridine** is governed by three competing structural features:

- Pyridine Nitrogen (Basic): Allows for high solubility in acidic aqueous media via protonation. [\[1\]](#)
- 2-Fluoro Substituent (Hydrophobic/Inductive): Lowers the pKa of the pyridine nitrogen (making it less basic than 4-methylpyridine) and increases lipophilicity. [\[1\]](#)
- 5-Hydroxymethyl Group (Polar/H-Bonding): Facilitates solubility in alcohols and polar aprotic solvents but limits solubility in non-polar hydrocarbons. [\[1\]](#)

Empirical Solubility Matrix

Note: Data represents expert-derived classifications based on structural analogs (e.g., 2-Fluoro-4-methylpyridine) and standard process chemistry solvent screens.

Solvent Class	Specific Solvent	Solubility Rating	Process Implication
Protic Polar	Methanol (MeOH)	High (>100 mg/mL)	Ideal for reaction solvent or transfer.[1]
Ethanol (EtOH)	High	Preferred for greener process streams.[1]	
Water (Neutral pH)	Low to Moderate	Limited by the lipophilic F and Me groups.[1]	
Water (Acidic pH < 2)	Very High	Forms pyridinium salt; useful for aqueous workup.[1]	
Aprotic Polar	DMSO / DMF	Very High	Use for stock solutions; difficult to remove.[1]
Acetonitrile (MeCN)	High	Excellent for HPLC and crystallization.[1]	
Esters/Ethers	Ethyl Acetate (EtOAc)	Moderate (20-50 mg/mL)	Key Solvent: Ideal for extraction and recrystallization.[1]
THF	High	Good reaction solvent; watch for peroxides. [1]	
MTBE	Low to Moderate	Useful as an anti-solvent in crystallization.[1]	
Chlorinated	Dichloromethane (DCM)	High	Standard extraction solvent; environmental concern.[1]
Hydrocarbons	Hexanes / Heptane	Insoluble (<1 mg/mL)	Key Anti-Solvent: Used to crash out

product.[1]

Experimental Protocols (Self-Validating)

As a Senior Application Scientist, I emphasize that assumed solubility is a common cause of process failure. You must validate these values in your specific context (temperature, purity).[1]

Protocol A: Gravimetric Solubility Screening (The "Shake-Flask" Method)

Objective: Determine the saturation limit in a specific solvent at 25°C.[1]

- Preparation: Weigh 50 mg of **2-Fluoro-5-hydroxymethyl-4-methylpyridine** into a 4 mL glass vial.
- Addition: Add the target solvent in 100 µL increments.
- Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.
- Saturation: If solid remains after 500 µL (100 mg/mL), add solvent to reach 1 mL. If solid persists, heat to 40°C.
 - Dissolves on heating? -> Potential recrystallization system.[1]
 - Persists on heating? -> Low solubility solvent.[1]
- Calculation:

Protocol B: Recrystallization Purification

Context: This compound is often synthesized via reduction of an ester or acid.[1] Impurities usually include inorganic salts or over-reduced byproducts.[1] System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1]

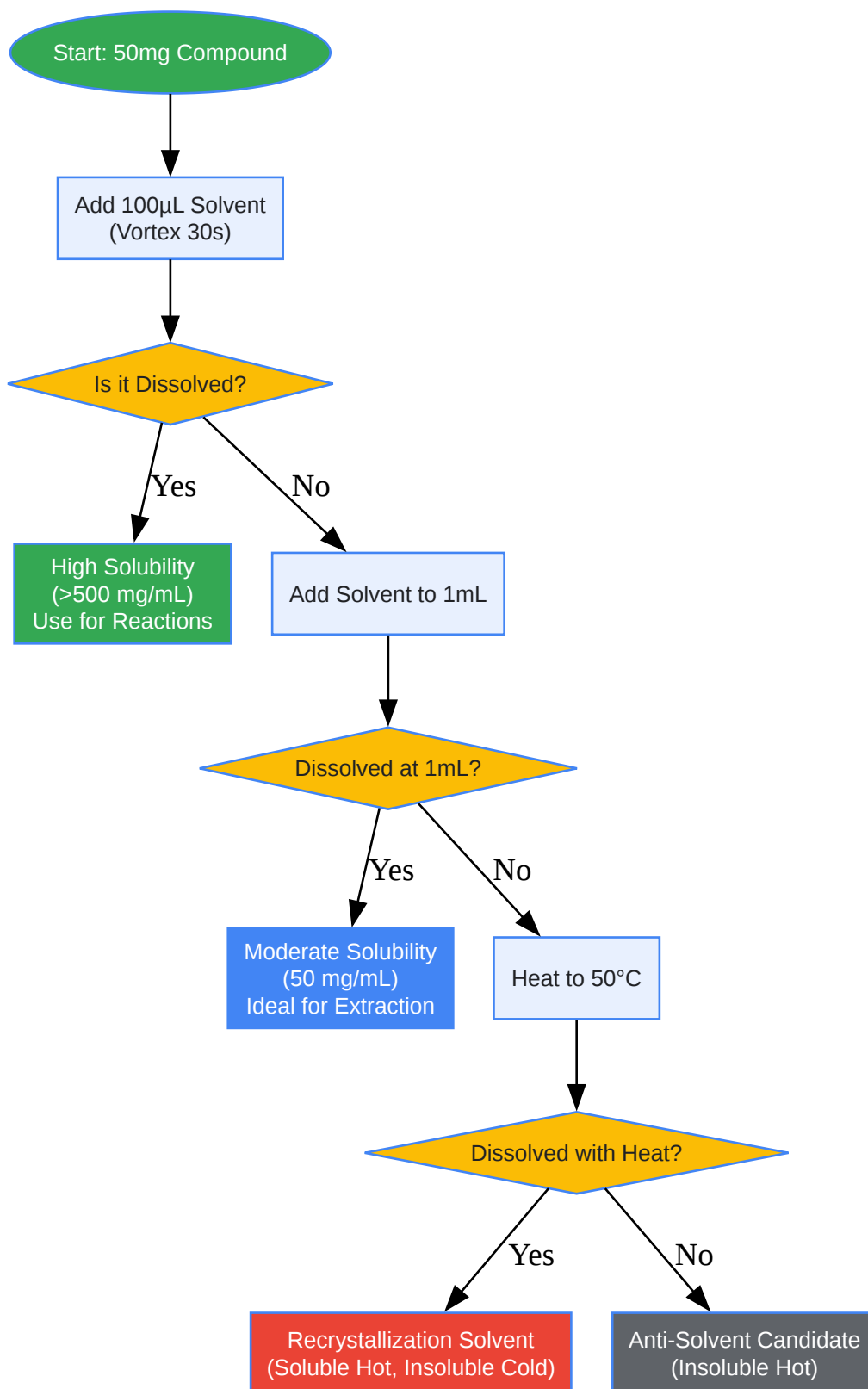
- Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 60°C (Reflux).

- Filtration: Perform a hot filtration (if insoluble salts are present) through a 0.45 μm PTFE filter.^[1]
- Nucleation: Slowly add n-Heptane dropwise to the hot solution until a slight turbidity persists.
- Cooling: Remove heat and allow the vessel to cool to Room Temperature (RT) over 2 hours. Then cool to 0°C.
- Isolation: Filter the resulting crystals and wash with cold 1:3 EtOAc:Heptane.

Process Logic & Visualization

Solubility Determination Workflow

This diagram outlines the decision logic for selecting a solvent system based on the compound's behavior.

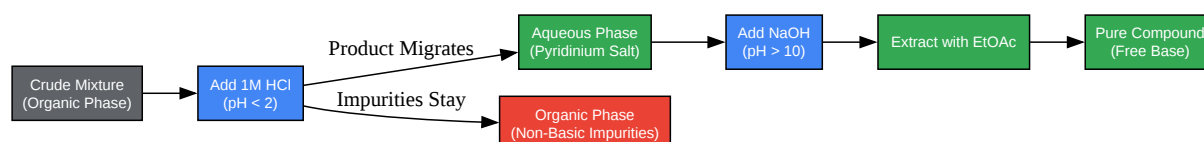


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Caption: Logical workflow for classifying solvents into Reaction, Extraction, or Crystallization roles.

pH-Dependent Extraction Strategy

The pyridine nitrogen allows for a "pH Swing" purification, a critical technique for this intermediate.[1]



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Caption: pH Swing protocol utilizing the pyridine nitrogen pKa (~4.0) to separate non-basic impurities.

References

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Sources

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